![molecular formula C13H21NO4 B1518734 6-(叔丁氧羰基)-6-氮杂螺[2.5]辛烷-1-羧酸 CAS No. 871727-05-8](/img/structure/B1518734.png)
6-(叔丁氧羰基)-6-氮杂螺[2.5]辛烷-1-羧酸
描述
“6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid” is a compound with the CAS Number: 1824022-98-1 . It has a molecular weight of 269.34 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines in organic synthesis . A common method for its deprotection uses trifluoroacetic acid in dichloromethane, or with HCl in methanol . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Molecular Structure Analysis
The IUPAC name of the compound is “6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid” and its InChI Code is "1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)" .Chemical Reactions Analysis
The compound can undergo protodeboronation, a reaction that involves the removal of a boron group from a molecule . This reaction can be catalyzed by a phosphonium ionic liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.34 . It is typically stored at room temperature and is available in powder form .科学研究应用
Synthesis of Amino Acids
The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the carboxylic acid functionality of amino acids during synthesis. It provides excellent stability against various nucleophiles and reducing agents and can be conveniently deprotected under acidic conditions .
Peptide Synthesis
In peptide synthesis, the Boc group protects the amino group of amino acids to prevent unwanted side reactions. After peptide chain assembly, the Boc group can be removed to allow for further elongation or modification of the peptide .
Medicinal Chemistry
The Boc-protected intermediates are valuable in medicinal chemistry for the development of pharmaceuticals. They serve as building blocks for active pharmaceutical ingredients (APIs) that require specific amino acid sequences or structures .
Bioconjugation
Boc-protected compounds can be used in bioconjugation techniques where they are attached to biomolecules or surfaces for various applications, including drug delivery systems and diagnostic tools .
Material Science
In material science, Boc-protected amino acids can be incorporated into polymers or other materials to impart specific chemical or physical properties, such as biocompatibility or reactivity .
Chemical Biology
Chemical biologists use Boc-protected compounds to study biological processes by synthesizing molecules that can mimic or interfere with natural biochemical pathways .
Proteomics Research
Proteomics research utilizes Boc-protected amino acids for the identification and quantification of proteins, as well as for studying protein-protein interactions and functions .
Nanotechnology
Nanotechnologists may employ Boc-protected compounds to create nanoscale devices or materials with precise chemical functionalities that can interact with biological systems .
作用机制
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
未来方向
The compound’s potential for high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid has been explored . This study extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids . Future research could further explore these properties and their potential applications in organic synthesis.
属性
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMOSXHYOPBSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656404 | |
| Record name | 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871727-05-8 | |
| Record name | 6-(1,1-Dimethylethyl) 6-azaspiro[2.5]octane-1,6-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871727-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1E)-1-Methoxy-2-nitrovinyl]methylamine](/img/structure/B1518651.png)
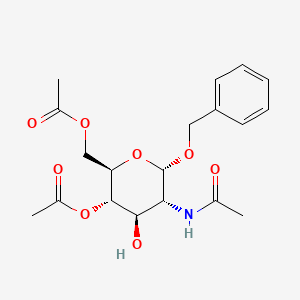
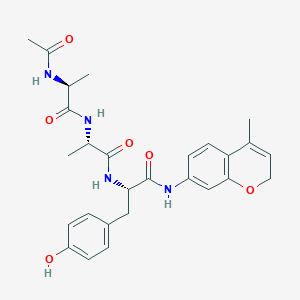
![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)
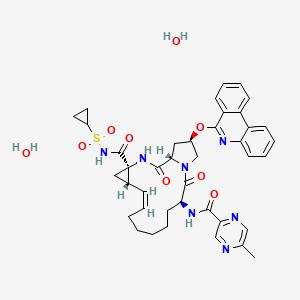
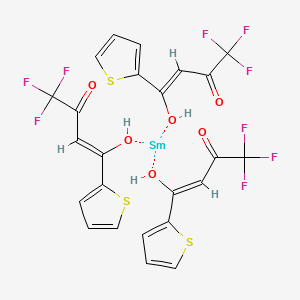

![7-{(1R,4S,5R,6R)-6-[(1E,3S)-3-hydroperoxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl}heptanoic acid](/img/structure/B1518672.png)
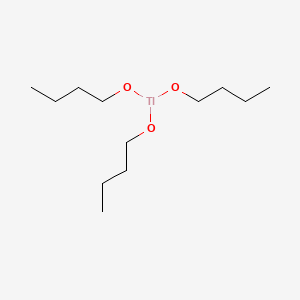


![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)
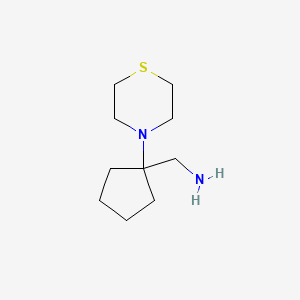
![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)